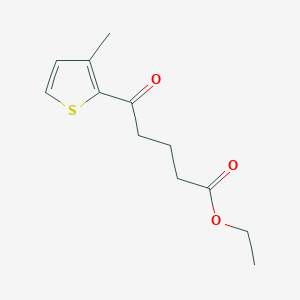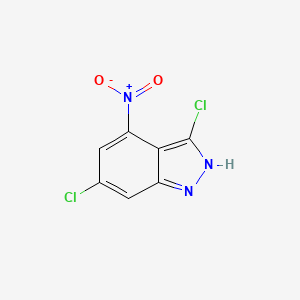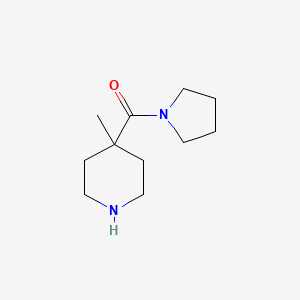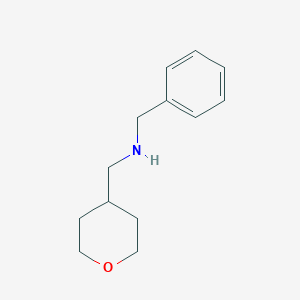
2-(2-Fluoro-5-nitrofenil)etanol
Descripción general
Descripción
“2-(2-Fluoro-5-nitrophenyl)ethanol” is also known as "(2-Fluoro-5-nitrophenyl)methanol" . It is a chemical compound with the molecular formula C8H8FNO3 .
Molecular Structure Analysis
The molecular structure of “2-(2-Fluoro-5-nitrophenyl)ethanol” consists of a benzene ring substituted with a fluoro group at the 2nd position and a nitro group at the 5th position. An ethanol group is also attached to the benzene ring .Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Fluoro-5-nitrophenyl)ethanol” is 185.15 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity are also provided .Aplicaciones Científicas De Investigación
Ciencias Ambientales
Este compuesto podría investigarse por su destino e impacto ambiental. La investigación podría centrarse en su biodegradación, persistencia en diversos ecosistemas y posibles efectos en la flora y fauna. Comprender estos aspectos es crucial para evaluar la seguridad ambiental de los nuevos productos químicos.
Cada una de estas aplicaciones aprovecha la estructura química única de 2-(2-Fluoro-5-nitrofenil)etanol, que incluye un átomo de flúor y un grupo nitro unido a un anillo aromático. Estos grupos funcionales ofrecen una gama de posibilidades para transformaciones químicas y la síntesis de nuevos compuestos con diversas aplicaciones en distintas disciplinas científicas .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(2-Fluoro-5-nitrophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between 2-(2-Fluoro-5-nitrophenyl)ethanol and alcohol dehydrogenase involves the binding of the ethanol group to the active site of the enzyme, facilitating the oxidation process. Additionally, this compound may interact with other proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
2-(2-Fluoro-5-nitrophenyl)ethanol has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the fluoro and nitro groups in the compound can lead to the generation of reactive oxygen species (ROS) within cells, which can activate signaling pathways such as the MAPK/ERK pathway. This activation can result in changes in gene expression, leading to altered cellular responses. Furthermore, 2-(2-Fluoro-5-nitrophenyl)ethanol can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Fluoro-5-nitrophenyl)ethanol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its functional groups. For instance, the ethanol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to enzyme inhibition or activation. Additionally, the fluoro and nitro groups can participate in electrostatic interactions with charged residues, further modulating enzyme activity. These interactions can result in changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Fluoro-5-nitrophenyl)ethanol can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 2-(2-Fluoro-5-nitrophenyl)ethanol is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products. These degradation products can have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo have indicated that 2-(2-Fluoro-5-nitrophenyl)ethanol can have sustained effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(2-Fluoro-5-nitrophenyl)ethanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in physiological parameters. At higher doses, 2-(2-Fluoro-5-nitrophenyl)ethanol can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. It is important to carefully monitor dosage levels in animal studies to avoid potential toxicity .
Metabolic Pathways
2-(2-Fluoro-5-nitrophenyl)ethanol is involved in several metabolic pathways. The compound is primarily metabolized in the liver by enzymes such as cytochrome P450. The metabolism of 2-(2-Fluoro-5-nitrophenyl)ethanol involves the oxidation of the ethanol group to form an aldehyde intermediate, which is further oxidized to a carboxylic acid. This metabolic pathway is similar to that of other alcohols and involves the participation of cofactors such as NAD+ and NADH. The metabolic flux of 2-(2-Fluoro-5-nitrophenyl)ethanol can be influenced by the activity of these enzymes and the availability of cofactors .
Transport and Distribution
The transport and distribution of 2-(2-Fluoro-5-nitrophenyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-(2-Fluoro-5-nitrophenyl)ethanol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the overall bioavailability and effectiveness of 2-(2-Fluoro-5-nitrophenyl)ethanol in different tissues .
Subcellular Localization
The subcellular localization of 2-(2-Fluoro-5-nitrophenyl)ethanol is an important aspect of its activity and function. The compound can be localized to specific compartments or organelles within the cell, depending on its targeting signals and post-translational modifications. For example, 2-(2-Fluoro-5-nitrophenyl)ethanol can be targeted to the mitochondria through the presence of a mitochondrial targeting sequence. Once in the mitochondria, the compound can influence mitochondrial function and energy production. Additionally, 2-(2-Fluoro-5-nitrophenyl)ethanol can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression .
Propiedades
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWKGNTOWXQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)



